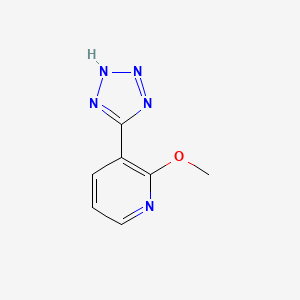
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” is a chemical compound with the molecular formula C8H9N5O. It has an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .
Synthesis Analysis
While specific synthesis methods for “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” were not found, a similar compound, “3-(5-Phenyl-2H-tetrazol-2-yl)pyridine”, was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” was confirmed by various spectroscopic methods such as 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, and high-resolution mass spectrometry . Further studies on the molecular structure were conducted using sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-” include an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .Scientific Research Applications
1. Synthesis and Coordination Chemistry
Pyridine derivatives are extensively used in the synthesis and coordination chemistry of various compounds. For instance, the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, which are derivatives of pyridine, have been explored for applications like luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
2. Organic Synthesis and Ligand Development
In organic synthesis, pyridine compounds act as crucial intermediates and ligands. For example, the development of new O/N/O ligands like bis-phenol-pyridine and bis-phenol-pyrazole has been studied, showcasing the versatility of pyridine derivatives in forming complex molecular structures (Silva et al., 1997).
3. Photophysical Applications
The field of photophysics has also benefited from pyridine derivatives. Research on luminescent methoxylated imidazo[1,5-a]pyridines has demonstrated their potential in applications like increasing emission quantum yield and Stokes shift tuning, crucial for materials used in light-emitting devices (Volpi et al., 2021).
4. Medicinal Chemistry
In medicinal chemistry, pyridine derivatives are key components for synthesizing various bioactive molecules. For example, the synthesis of antitumor agents using polymethoxylated fused pyridine ring systems has been explored, highlighting the role of pyridine in developing potential therapeutic agents (Rostom et al., 2009).
5. Material Science
In material science, pyridine derivatives are used to develop new materials with unique properties. Research into low-cost emitters with large Stokes' shift using pyridine derivatives demonstrates their potential in creating innovative luminescent materials for various applications (Volpi et al., 2017).
properties
IUPAC Name |
2-methoxy-3-(2H-tetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFJPRVDQOPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

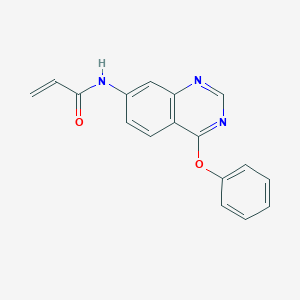

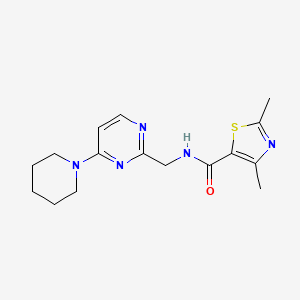



![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
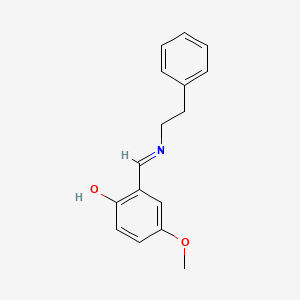
![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)
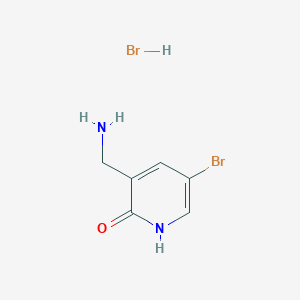
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2707772.png)
![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)
![N-(2,6-Difluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2707776.png)